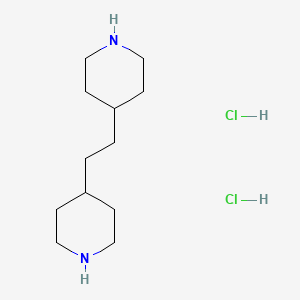

4,4'-Ethylenedipiperidine dihydrochloride

Description

4,4'-Ethylenedipiperidine dihydrochloride (CAS: 80997-86-0) is a bis-piperidine derivative characterized by an ethylene bridge (-CH₂-CH₂-) connecting two piperidine rings, each protonated as a dihydrochloride salt. Its molecular formula is C₁₂H₂₆Cl₂N₂, with a molecular weight of 269.25 g/mol . Key physical properties include:

- Density: 0.898 g/cm³

- Melting Point: >300°C

- Boiling Point: 284.6°C at 760 mmHg

- Solubility: Hydrochloride salt form enhances water solubility, critical for pharmaceutical applications.

This compound is structurally distinct due to its ethylene linker, which confers conformational flexibility compared to directly bonded piperidine derivatives.

Properties

IUPAC Name |

4-(2-piperidin-4-ylethyl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12;;/h11-14H,1-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLVVJXAINBYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233449 | |

| Record name | 4,4'-Ethylenedipiperidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84473-84-7, 80997-86-0 | |

| Record name | 4,4'-Ethylenedipiperidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084473847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Ethylenedipiperidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-ethylenedipiperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 80997-86-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Alkylation of Piperidine Derivatives

The most widely documented method for synthesizing 4,4′-ethylenedipiperidine involves the alkylation of piperidine precursors with ethylene-linked electrophiles. A representative protocol adapts strategies from the synthesis of 4,4′-dipiperidinyl ethers, replacing oxygen-based linkers with ethylene groups.

Reaction Mechanism :

Piperidine, upon deprotonation with a strong base such as sodium hydride (NaH), acts as a nucleophile, attacking 1,2-dibromoethane in a double alkylation reaction:

The reaction proceeds in dimethyl sulfoxide (DMSO) at room temperature, yielding 4,4′-ethylenedipiperidine as the free base.

Optimization Challenges :

-

Base Selection : NaH in DMSO generates a reactive alkoxide intermediate, but prolonged stirring (>12 hours) risks side reactions, such as over-alkylation or decomposition.

-

Solvent Effects : Polar aprotic solvents like DMSO enhance nucleophilicity but require careful moisture control to prevent hydrolysis of the dibromoethane.

Workup and Purification :

The crude product is partitioned between ethyl acetate and saturated sodium bicarbonate, washed extensively with water, and dried over magnesium sulfate. Trituration with hexane yields the free base as a pale yellow solid (38–60% yield).

Hydrogenolytic Deprotection of Protected Intermediates

A second route involves the synthesis of a Boc-protected intermediate followed by hydrogenolytic cleavage. This method, adapted from dipiperidinyl ether syntheses, ensures regioselectivity and minimizes side reactions.

Stepwise Procedure :

-

Boc Protection : 4-Piperidone is treated with di-tert-butyl dicarbonate ((Boc)O) in tetrahydrofuran (THF) to form the Boc-protated derivative.

-

Coupling Reaction : The protected piperidine reacts with 1,2-dibromoethane under basic conditions, forming a Boc-protected ethylenedipiperidine.

-

Hydrogenolysis : Catalytic hydrogenation (10% Pd/C, ammonium formate) removes the Boc groups, yielding the free base.

Critical Parameters :

-

Catalyst Loading : Excessive Pd/C (>5 wt%) accelerates debenzylation but risks reducing the ethylene bridge.

-

Temperature Control : Maintaining the reaction at 55°C prevents exothermic decomposition of ammonium formate.

Yield and Purity :

The final product is isolated as a white solid (70–85% yield) after crystallization from methanol. Impurities, such as N-formylated byproducts, are minimized by optimizing reaction time and catalyst recycling.

Salt Formation to 4,4′-Ethylenedipiperidine Dihydrochloride

The free base is converted to the dihydrochloride salt via acidification with hydrochloric acid (HCl).

Procedure :

-

The free base is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

Gaseous HCl is bubbled through the solution until precipitation is complete.

-

The precipitate is filtered, washed with cold DCM, and dried under vacuum.

Analytical Data :

Comparative Analysis of Synthetic Methods

Table 1: Methodological Comparison

| Parameter | Nucleophilic Alkylation | Hydrogenolytic Deprotection |

|---|---|---|

| Reagents | NaH, 1,2-dibromoethane | (Boc)O, Pd/C, HCOONH₄ |

| Yield | 38–60% | 70–85% |

| Purity | 90–95% | 95–97% |

| Key Challenge | Moisture sensitivity | Catalyst recycling |

| Scale-Up Feasibility | Moderate | High |

Advantages of Hydrogenolytic Route :

-

Higher yields due to controlled deprotection.

Industrial Adoption :

The hydrogenolytic method is preferred for large-scale production, as evidenced by commercial suppliers offering the dihydrochloride at 95% purity.

Process Optimization and Impurity Control

Chemical Reactions Analysis

General Chemical Reactions of Piperidine Derivatives

Piperidine derivatives can undergo several types of chemical reactions, including:

-

Alkylation and Acylation : These reactions involve the addition of alkyl or acyl groups to the nitrogen atom of the piperidine ring, often using bases like triethylamine to facilitate the reaction.

-

Condensation Reactions : These reactions involve the combination of two molecules with the loss of a small molecule, such as water or methanol. The Mannich reaction is a classic example, where an amine, a carbonyl compound, and a nucleophile react to form a β-amino carbonyl compound.

-

Reduction and Oxidation : Piperidine derivatives can undergo reduction reactions to form saturated rings or oxidation to form N-oxides.

Specific Reactions of Related Compounds

While specific data on 4,4'-Ethylenedipiperidine dihydrochloride is lacking, related compounds like 4-(Dimethylamino)piperidine dihydrochloride (CAS No. 4876-59-9) provide useful insights:

Scientific Research Applications

Pharmaceutical Applications

4,4'-Ethylenedipiperidine dihydrochloride is primarily utilized in the pharmaceutical industry due to its structural similarity to other piperidine derivatives that exhibit biological activity.

- Antidepressant Development : Piperidine derivatives are crucial in developing antidepressants. For instance, compounds like paroxetine, an antidepressant, share structural features with ethylenedipiperidine derivatives. Research indicates that modifications in the piperidine structure can enhance selectivity and efficacy against serotonin reuptake inhibitors .

- Synthetic Intermediates : The compound serves as an intermediate in synthesizing various pharmaceuticals. Its ability to undergo nucleophilic substitutions makes it valuable for creating more complex molecules used in drug formulations .

- Case Study : A study demonstrated the synthesis of novel piperidine derivatives using 4,4'-ethylenedipiperidine as a precursor. These compounds showed promising activity against specific receptors linked to mood regulation, indicating potential therapeutic benefits .

Material Science

In addition to its pharmaceutical applications, 4,4'-ethylenedipiperidine dihydrochloride plays a role in material science.

- Polymer Chemistry : This compound is used in producing polyurethanes and other polymers. Its amine functionality allows it to act as a curing agent or hardener in polymer formulations .

- Case Study : Research on the use of ethylenedipiperidine-based polymers demonstrated enhanced mechanical properties and thermal stability compared to traditional polymer systems. This advancement suggests its utility in developing high-performance materials for industrial applications .

Catalytic Applications

The compound has also been explored for its catalytic properties in organic synthesis.

- Catalyst for Organic Reactions : 4,4'-ethylenedipiperidine dihydrochloride can act as a catalyst or ligand in various reactions, including cross-coupling reactions and asymmetric synthesis processes. Its basicity and steric properties contribute to its effectiveness as a catalyst .

- Case Study : A recent study highlighted its use in facilitating the synthesis of fluorinated piperidines through palladium-catalyzed reactions. The results showed improved yields and selectivity compared to other catalysts used previously .

Data Summary Table

Mechanism of Action

The mechanism of action of 4,4’-Ethylenedipiperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved include binding to active sites of enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

4,4'-Bipiperidine Dihydrochloride

- CAS : 78619-84-8

- Molecular Formula : C₁₀H₂₂Cl₂N₂

- Molecular Weight : 241.2 g/mol

- Key Differences: Lower molecular weight due to the absence of the ethylene group.

1-Methyl-4,4'-Bipiperidine Dihydrochloride

- CAS : 122373-80-2

- Molecular Formula : C₁₁H₂₂Cl₂N₂

- Structure : A methyl substituent on one nitrogen atom of bipiperidine.

- Key Differences :

4-(4-Chlorophenyl)-4-ethylpiperidine Hydrochloride

- CAS : 1795508-35-8

- Molecular Formula : C₁₃H₁₉Cl₂N

- Molecular Weight : 260.20 g/mol

- Structure : A piperidine ring substituted with a 4-chlorophenyl and ethyl group.

- Likely higher lipophilicity due to the aromatic and ethyl substituents .

4,4-Piperidinediol Hydrochloride

- CAS : 40064-34-4

- Molecular Formula: C₅H₁₀ClNO₂

- Structure : Two hydroxyl groups on adjacent carbons of a piperidine ring.

- Key Differences :

Data Table: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Melting Point (°C) |

|---|---|---|---|---|---|

| 4,4'-Ethylenedipiperidine dihydrochloride | 80997-86-0 | C₁₂H₂₆Cl₂N₂ | 269.25 | Ethylene-bridged piperidines | >300 |

| 4,4'-Bipiperidine dihydrochloride | 78619-84-8 | C₁₀H₂₂Cl₂N₂ | 241.20 | Directly bonded piperidines | Not reported |

| 1-Methyl-4,4'-bipiperidine dihydrochloride | 122373-80-2 | C₁₁H₂₂Cl₂N₂ | 257.22 | Methyl-substituted bipiperidine | Not reported |

| 4-(4-Chlorophenyl)-4-ethylpiperidine HCl | 1795508-35-8 | C₁₃H₁₉Cl₂N | 260.20 | Aromatic and ethyl substituents | Not reported |

| 4,4-Piperidinediol hydrochloride | 40064-34-4 | C₅H₁₀ClNO₂ | 159.59 | Diol-substituted piperidine | Not reported |

Pharmaceutical Relevance

- 4,4'-Bipiperidine dihydrochloride : Used in the synthesis of rigid scaffolds for G-protein-coupled receptor (GPCR) modulators due to its constrained structure .

- 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride (CAS: 1909306-29-1): A related compound with a heterocyclic oxazepane ring; demonstrates versatility in neurological and metabolic disorder drug candidates .

Biological Activity

4,4'-Ethylenedipiperidine dihydrochloride (EDP) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of the biological activity of EDP, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4,4'-Ethylenedipiperidine dihydrochloride is a synthetic compound with the chemical formula C12H26Cl2N2. Its structure consists of two piperidine rings connected by an ethylene bridge, which contributes to its biological activity. The dihydrochloride form enhances its solubility in water, making it suitable for various biological assays.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of EDP. It has been shown to exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for EDP are reported to be comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | Comparison |

|---|---|---|---|

| E. coli | 50 | Amoxicillin | Comparable |

| S. aureus | 40 | Vancomycin | Higher efficacy |

2. Anticancer Activity

EDP has demonstrated promising anticancer properties in vitro. Research indicates that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves the activation of caspases and modulation of key signaling pathways related to cell survival and proliferation.

Case Study: MCF-7 Cell Line

- IC50 Value: 15 µM

- Mechanism: Induction of apoptosis via caspase activation

- Observations: Significant reduction in cell viability after treatment with EDP for 24 hours.

3. Neuroprotective Effects

Emerging evidence suggests that EDP may possess neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain.

| Assay | Result | Control |

|---|---|---|

| Acetylcholinesterase Inhibition (%) | 70% | 10% |

The biological activity of EDP can be attributed to several mechanisms:

- Receptor Interaction: EDP interacts with various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Activity: The compound exhibits antioxidant properties, reducing oxidative stress in cells and contributing to its protective effects against cellular damage.

- Modulation of Enzyme Activity: EDP's ability to inhibit specific enzymes involved in metabolic pathways further supports its therapeutic potential.

Q & A

Q. What are the established synthetic routes for 4,4'-Ethylenedipiperidine dihydrochloride?

The synthesis typically involves coupling two piperidine units via an ethylene bridge. A common method includes reacting piperidine derivatives with ethylene dihalides (e.g., ethylene dichloride) under alkaline conditions, followed by hydrochloride salt formation. For example, similar dihydrochloride compounds are synthesized using nucleophilic substitution reactions with amine intermediates, followed by acid treatment . Purification steps may involve recrystallization from ethanol or methanol to achieve high purity (>97%) .

Q. How should the purity of 4,4'-Ethylenedipiperidine dihydrochloride be validated?

Purity validation requires a combination of techniques:

- Titrimetry : Dissolve the compound in alcohol and titrate with sodium hydroxide to determine HCl content, ensuring stoichiometric equivalence .

- Spectroscopy : Infrared (IR) absorption to confirm functional groups (e.g., NH stretching in piperidine rings) .

- Chromatography : Gas chromatography (GC) or HPLC with flame-ionization detection, using columns coated with polar stationary phases (e.g., phase G2) for resolving impurities .

Q. What are the recommended storage conditions for this compound?

Store at room temperature (RT) in airtight, light-protected containers to prevent degradation. Avoid exposure to moisture, as hygroscopic dihydrochloride salts may absorb water, altering stability .

Advanced Research Questions

Q. How does 4,4'-Ethylenedipiperidine dihydrochloride interact with biological receptors or enzymes?

While direct mechanistic data for this compound is limited, structurally related piperidine derivatives act as ligands for neurotransmitter receptors (e.g., dopamine or serotonin receptors) or enzyme inhibitors (e.g., monoamine oxidases). To study interactions:

- Use radioligand binding assays with labeled receptors.

- Perform kinetic studies (e.g., IC₅₀ determination) in enzyme inhibition assays .

- Computational modeling (e.g., molecular docking) can predict binding affinities .

Q. How can researchers resolve contradictions in stability data under varying pH or temperature conditions?

Contradictions may arise from differences in experimental setups. To address this:

Q. What role does this compound play in synthesizing advanced materials, such as nanocomposites?

In materials science, dihydrochloride salts of piperidine derivatives serve as crosslinking agents or stabilizers. For example:

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

- Optimize reaction stoichiometry to minimize excess reagents.

- Introduce catalytic methods (e.g., phase-transfer catalysts) to enhance reaction efficiency.

- Use inline monitoring (e.g., FTIR or Raman spectroscopy) to detect intermediates and adjust conditions dynamically .

Methodological Challenges

Q. What analytical challenges arise when characterizing trace impurities in this compound?

- Low-abundance impurities : Use high-sensitivity techniques like LC-MS/MS or NMR (¹³C, ¹H) with cryoprobes.

- Matrix effects : Employ solid-phase extraction (SPE) to isolate impurities before analysis.

- Reference standards (e.g., USP-grade reagents) are critical for calibration .

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

- Share detailed protocols with standardized reagents (e.g., USP-specified grades).

- Perform interlaboratory studies using identical equipment (e.g., same GC column phase).

- Publish raw data (e.g., chromatograms, spectra) for transparency .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid inhalation or skin contact; rinse exposed areas with water immediately.

- Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.